molecular formula C12H23NO4 B14077771 N-Boc-N-(3-methylbutyl)glycine

N-Boc-N-(3-methylbutyl)glycine

Cat. No.: B14077771
M. Wt: 245.32 g/mol
InChI Key: KVNKHDHJEPPOED-UHFFFAOYSA-N
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Description

N-Boc-N-(3-methylbutyl)glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(3-methylbutyl)glycine typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature and results in the formation of the N-Boc-protected glycine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(3-methylbutyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further reactions to form various derivatives .

Scientific Research Applications

N-Boc-N-(3-methylbutyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-N-(3-methylbutyl)glycine involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-(3-methylbutyl)glycine is unique due to the presence of the 3-methylbutyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for unique interactions in biological systems .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C12H23NO4/c1-9(2)6-7-13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

KVNKHDHJEPPOED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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